molecular formula C10H8BrNO4 B6265554 ethyl 6-bromo-3-hydroxyfuro[3,2-b]pyridine-2-carboxylate CAS No. 1803605-84-6

ethyl 6-bromo-3-hydroxyfuro[3,2-b]pyridine-2-carboxylate

Cat. No.: B6265554
CAS No.: 1803605-84-6
M. Wt: 286.1
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Description

Ethyl 6-bromo-3-hydroxyfuro[3,2-b]pyridine-2-carboxylate is a heterocyclic compound that contains a furo[3,2-b]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-bromo-3-hydroxyfuro[3,2-b]pyridine-2-carboxylate typically involves the bromination of a suitable furo[3,2-b]pyridine precursor followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an organic solvent such as dichloromethane or acetonitrile. The esterification step involves the reaction of the brominated intermediate with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-3-hydroxyfuro[3,2-b]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this reaction include sodium azide, potassium thiocyanate, and sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF), potassium thiocyanate in acetone, or sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of ethyl 6-bromo-3-oxofuro[3,2-b]pyridine-2-carboxylate.

    Reduction: Formation of ethyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate.

    Substitution: Formation of ethyl 6-azido-3-hydroxyfuro[3,2-b]pyridine-2-carboxylate, ethyl 6-thiocyanato-3-hydroxyfuro[3,2-b]pyridine-2-carboxylate, or ethyl 6-methoxy-3-hydroxyfuro[3,2-b]pyridine-2-carboxylate.

Scientific Research Applications

Ethyl 6-bromo-3-hydroxyfuro[3,2-b]pyridine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of ethyl 6-bromo-3-hydroxyfuro[3,2-b]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Ethyl 6-bromo-3-hydroxyfuro[3,2-b]pyridine-2-carboxylate can be compared with other similar compounds, such as:

    Ethyl 6-chloro-3-hydroxyfuro[3,2-b]pyridine-2-carboxylate: Similar structure but with a chlorine atom instead of a bromine atom. The bromine atom in the target compound may confer different reactivity and biological activity.

    Ethyl 6-azido-3-hydroxyfuro[3,2-b]pyridine-2-carboxylate:

    Ethyl 6-methoxy-3-hydroxyfuro[3,2-b]pyridine-2-carboxylate: Contains a methoxy group instead of a bromine atom, which may influence its solubility and interaction with biological targets.

Properties

CAS No.

1803605-84-6

Molecular Formula

C10H8BrNO4

Molecular Weight

286.1

Purity

95

Origin of Product

United States

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